molecular formula C16H24O3 B14490969 Ethyl 9-(3,3-dimethyloxiran-2-YL)-7-methylnona-2,4,6-trienoate CAS No. 63353-40-2

Ethyl 9-(3,3-dimethyloxiran-2-YL)-7-methylnona-2,4,6-trienoate

Cat. No.: B14490969
CAS No.: 63353-40-2
M. Wt: 264.36 g/mol
InChI Key: WDKAEMRCLWALDZ-UHFFFAOYSA-N
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Description

Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate is a complex organic compound known for its unique chemical structure and properties. This compound features an oxirane ring, which is a three-membered cyclic ether, and multiple conjugated double bonds, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved by reacting an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like hydroxide ions (OH-) for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Mechanism of Action

The mechanism of action of Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity underlies its potential antimicrobial and antifungal activities, as it can disrupt the integrity of microbial cell membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate include:

Uniqueness

What sets this compound apart is its combination of an ethyl ester group, an oxirane ring, and a conjugated triene system.

Properties

CAS No.

63353-40-2

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate

InChI

InChI=1S/C16H24O3/c1-5-18-15(17)10-8-6-7-9-13(2)11-12-14-16(3,4)19-14/h6-10,14H,5,11-12H2,1-4H3

InChI Key

WDKAEMRCLWALDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CC=C(C)CCC1C(O1)(C)C

Origin of Product

United States

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